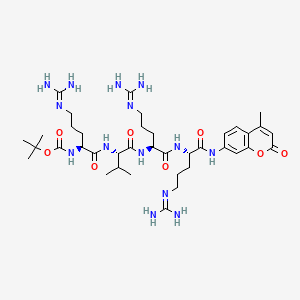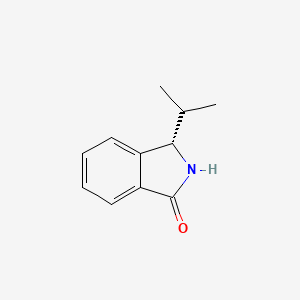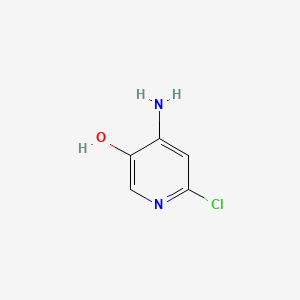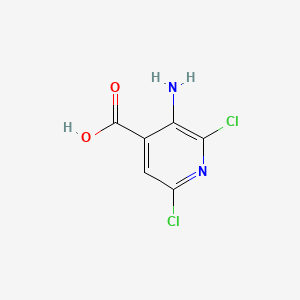
Boc-arg-val-arg-arg-amc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Boc-Arg-Val-Arg-Arg-AMC” is a fluorogenic substrate that is efficiently cleaved by furin, a mammalian homolog of the yeast Kex2 endoprotease . Furin is a calcium-dependent serine protease associated with Golgi membranes and is responsible for the secretory processing of precursor proteins at paired basic residues . This substrate is also cleaved by proprotein convertase 4 .
Molecular Structure Analysis
The molecular formula of “Boc-Arg-Val-Arg-Arg-AMC” is C38H62N14O8 . Its molecular weight is 843.01 g/mol . The InChIKey is YWISVGSSAYEYKH-VZTVMPNDSA-N . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the molecule .Chemical Reactions Analysis
“Boc-Arg-Val-Arg-Arg-AMC” is efficiently cleaved by furin, a mammalian homolog of the yeast Kex2 endoprotease . As a calcium-dependent serine protease associated with Golgi membranes, furin is responsible for the secretory processing of precursor proteins at paired basic residues . “Boc-Arg-Val-Arg-Arg-AMC” is also cleaved by proprotein convertase 4 .Physical And Chemical Properties Analysis
The molecular weight of “Boc-Arg-Val-Arg-Arg-AMC” is 843.01 g/mol . Its molecular formula is C38H62N14O8 . The InChIKey is YWISVGSSAYEYKH-VZTVMPNDSA-N .Aplicaciones Científicas De Investigación
Enzyme Kinetics and Activity Assays
Boc-Arg-Val-Arg-Arg-AMC: is a fluorogenic substrate that is efficiently cleaved by furin , a mammalian homolog of the yeast Kex2 endoprotease . The kinetic parameters, such as ( k_{cat}/K_m ), are approximately ( 4 \times 10^3 \ M{-1}s{-1} ) . This makes it an excellent tool for studying enzyme kinetics and conducting activity assays for furin and related proteases.
Secretory Pathway Research
As furin is a calcium-dependent serine protease associated with Golgi membranes, Boc-Arg-Val-Arg-Arg-AMC is used to investigate the secretory processing of precursor proteins at paired basic residues . This application is crucial for understanding the maturation and trafficking of proteins within the cell.
Proprotein Convertase Studies
This compound is also cleaved by proprotein convertase 4 , which plays a role in the activation of various precursor proteins . Research involving Boc-Arg-Val-Arg-Arg-AMC can provide insights into the mechanisms of proprotein convertases and their implications in health and disease.
Drug Development and Screening
The substrate’s specificity and cleavage efficiency make it suitable for high-throughput screening assays in drug development, particularly for identifying inhibitors of furin and proprotein convertases . This has implications for therapeutic interventions in conditions where these enzymes are dysregulated.
Cancer Research
Furin is implicated in the activation of growth factors, receptors, and other molecules that are involved in cancer progression . Using Boc-Arg-Val-Arg-Arg-AMC in cancer research can help in the identification of potential biomarkers and therapeutic targets.
Infectious Disease Research
Furin is known to process viral and bacterial toxins; thus, Boc-Arg-Val-Arg-Arg-AMC can be used in studies aimed at understanding pathogen-host interactions and developing antiviral and antibacterial strategies .
Neurobiology
In neurobiology, the processing of neuropeptides and other nervous system proteins is an area where Boc-Arg-Val-Arg-Arg-AMC can be applied to study the role of furin and proprotein convertases .
Metabolic Disorders
Research into metabolic disorders that involve peptide hormones or their precursors can benefit from the use of Boc-Arg-Val-Arg-Arg-AMC , as it can help elucidate the processing pathways and their dysregulation in various diseases .
Mecanismo De Acción
Target of Action
Boc-Arg-Val-Arg-Arg-AMC (Boc-RVRR-AMC) is a synthetic fluorogenic substrate that is efficiently cleaved by furin , a mammalian homolog of the yeast Kex2 endoprotease . Furin is a calcium-dependent serine protease associated with Golgi membranes . It is also cleaved by proprotein convertase 4 .
Mode of Action
The compound Boc-RVRR-AMC interacts with its targets, furin and proprotein convertase 4, through a cleavage process . Furin recognizes the sequence Arg-X-X-Arg and efficiently cleaves the compound . This cleavage is a key part of the compound’s mode of action.
Biochemical Pathways
The cleavage of Boc-RVRR-AMC by furin plays a crucial role in the secretory processing of precursor proteins at paired basic residues . This process is part of the biochemical pathway associated with Golgi membranes, where furin is located .
Pharmacokinetics
It’s noted that stock solutions of boc-rvrr-amc are best prepared in dmso , which may suggest its solubility properties and potential impact on bioavailability.
Result of Action
The result of Boc-RVRR-AMC’s action is the efficient cleavage by furin and proprotein convertase 4 . This cleavage process is essential for the secretory processing of precursor proteins at paired basic residues .
Action Environment
It’s known that furin, one of the compound’s primary targets, is a calcium-dependent serine protease This suggests that calcium levels could potentially influence the compound’s action
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H62N14O8/c1-20(2)29(52-32(56)26(12-9-17-47-36(43)44)51-37(58)60-38(4,5)6)33(57)50-25(11-8-16-46-35(41)42)31(55)49-24(10-7-15-45-34(39)40)30(54)48-22-13-14-23-21(3)18-28(53)59-27(23)19-22/h13-14,18-20,24-26,29H,7-12,15-17H2,1-6H3,(H,48,54)(H,49,55)(H,50,57)(H,51,58)(H,52,56)(H4,39,40,45)(H4,41,42,46)(H4,43,44,47)/t24-,25-,26-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWISVGSSAYEYKH-VZTVMPNDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H62N14O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-arg-val-arg-arg-amc | |
Q & A
Q1: What is Boc-Arg-Val-Arg-Arg-AMC and what is its significance in furin research?
A1: Boc-Arg-Val-Arg-Arg-AMC is a peptide-based compound widely employed as a fluorogenic substrate to study the activity of furin, a crucial proprotein convertase enzyme. [, ] When furin cleaves this substrate, the AMC (7-amino-4-methylcoumarin) moiety is released, resulting in an increase in fluorescence that can be easily measured. This allows researchers to quantify furin activity and investigate the effects of potential inhibitors.
Q2: How does the efficiency of Boc-Arg-Val-Arg-Arg-AMC compare to other furin substrates?
A2: While Boc-Arg-Val-Arg-Arg-AMC is commonly used, research has shown that other substrates, such as Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-Tyr(NO2)-Asp-OH, demonstrate significantly higher catalytic efficiency (kcat/KM) with furin. [] This suggests that alternative substrates might offer greater sensitivity and accuracy in furin activity assays.
Q3: Are there any known natural compounds that can inhibit furin activity measured with Boc-Arg-Val-Arg-Arg-AMC?
A3: Yes, studies have identified several glycosylated flavonoids, including rutin, naringin, baikalin, and methylhesperidin, as reversible, competitive inhibitors of furin. [] These compounds were found to inhibit furin activity with Ki values ranging from 80 to 200 µM, as determined using Boc-Arg-Val-Arg-Arg-AMC as the substrate. While these flavonoids exhibit moderate inhibitory activity, they hold promise as starting points for developing more potent furin inhibitors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI)](/img/no-structure.png)
![Ethyl 4-[(heptan-2-yl)amino]benzoate](/img/structure/B590724.png)



![3-Oxa-4,8-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B590731.png)


![N-Benzoyl-2'-o-[(methylthio)methyl]-3',5'-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine](/img/structure/B590745.png)